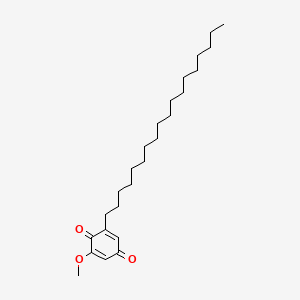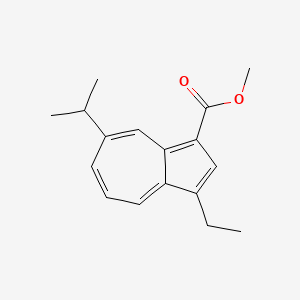
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of azulenecarboxylic acids, which are derivatives of azulene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester typically involves the esterification of 1-Azulenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-
- 1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, ethyl ester
Uniqueness
1-Azulenecarboxylic acid, 3-ethyl-7-(1-methylethyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
99909-63-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
methyl 3-ethyl-7-propan-2-ylazulene-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c1-5-12-9-16(17(18)19-4)15-10-13(11(2)3)7-6-8-14(12)15/h6-11H,5H2,1-4H3 |
InChI Key |
CLOCEZNXEJNGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


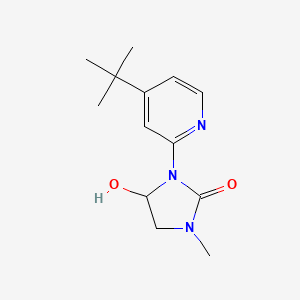

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
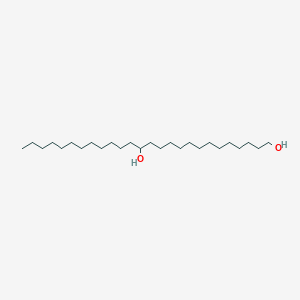

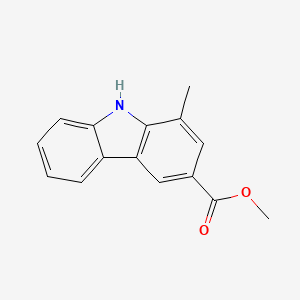
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)


![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
